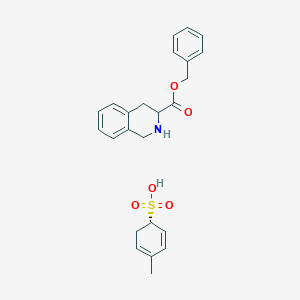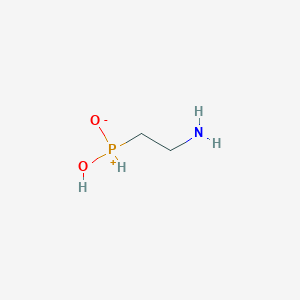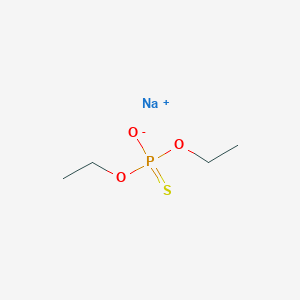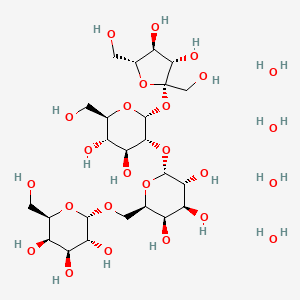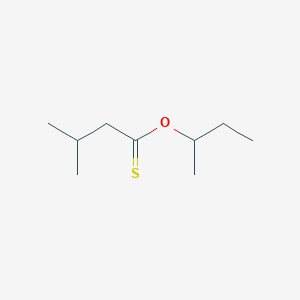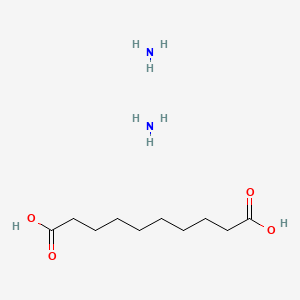
Diazanium,decanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazanium,decanedioate: is a diazonium compound, which is a class of organic compounds characterized by the presence of a diazonium group (R−N+≡N)X−, where R can be any organic group, such as an alkyl or an aryl, and X is an inorganic or organic anion, such as a halide . These compounds are known for their reactivity and are widely used in various chemical processes, including the synthesis of azo dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of diazonium compounds typically involves the treatment of aromatic amines with nitrous acid in the presence of an additional acid . The nitrous acid is usually generated in situ from sodium nitrite and a mineral acid (e.g., hydrochloric acid, sulfuric acid) . The reaction is highly exothermic and is typically carried out at low temperatures (close to 0°C) to control the reaction rate .
Industrial Production Methods: : Industrially, diazonium salts are produced using continuous flow processes to enhance safety and efficiency . These processes allow for better temperature control and mixing, reducing the risk of uncontrolled reactions .
Chemical Reactions Analysis
Types of Reactions: : Diazonium compounds undergo various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, cyanides, or hydroxyl groups.
Coupling Reactions: Diazonium compounds can react with activated aromatic compounds to form azo compounds, which are highly colored and used as dyes.
Reduction Reactions: Diazonium salts can be reduced to hydrazines using mild reducing agents such as sodium bisulfite or stannous chloride.
Common Reagents and Conditions: : Common reagents include sodium nitrite, hydrochloric acid, sulfuric acid, and copper(I) salts . The reactions are typically carried out at low temperatures to control the exothermic nature of the reactions .
Major Products: : The major products of these reactions include halides, cyanides, phenols, and azo compounds .
Scientific Research Applications
Chemistry: : Diazonium compounds are used in the synthesis of azo dyes, which are widely used in the textile industry . They are also used in the synthesis of various organic compounds through substitution and coupling reactions .
Biology and Medicine: : Diazonium chemistry has been adopted for biomedical applications such as implant materials, tissue engineering scaffolds, and drug delivery . The versatility of substrate materials that can be modified by diazonium chemistry and the wide range of functional groups that can be introduced on the surface make it a valuable tool in biomedical research .
Industry: : In addition to dye synthesis, diazonium compounds are used in the production of polymers and as intermediates in the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of diazonium compounds involves the formation of a highly reactive diazonium ion (R−N+≡N)X− . This ion can undergo various reactions, including substitution and coupling, due to its ability to act as an electrophile . The diazonium ion can be reduced to form hydrazines or react with nucleophiles to form substituted products .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other diazonium salts such as benzenediazonium chloride and toluenediazonium chloride . These compounds share the same diazonium functional group but differ in the organic group attached to the nitrogen atom .
Uniqueness: : The uniqueness of diazanium,decanedioate lies in its specific structure and reactivity, which can be tailored for specific applications in dye synthesis, biomedical research, and industrial processes .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various products make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
azane;decanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4.2H3N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);2*1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATJMZAWJRWBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O.N.N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-[5-(4-Aminophenoxy)-2-propan-2-ylphenyl]phenoxy]aniline](/img/structure/B7909622.png)
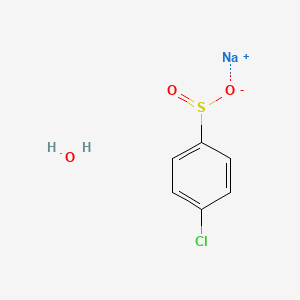
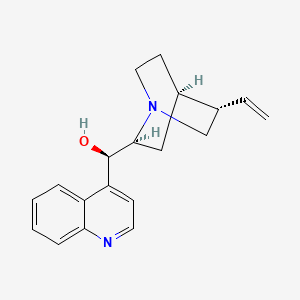
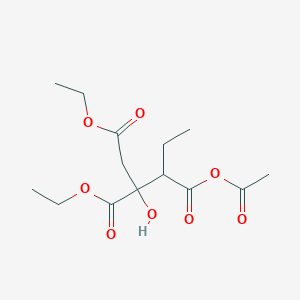
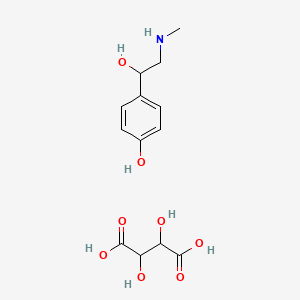
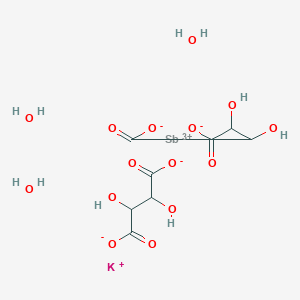
![1-[(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-2-tricyclo[5.3.1.01,5]undecanyl]ethanone](/img/structure/B7909668.png)
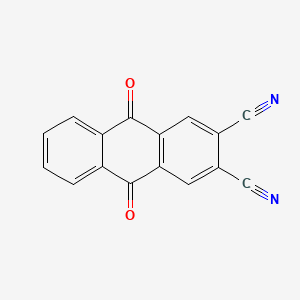
![N-[1-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B7909676.png)
